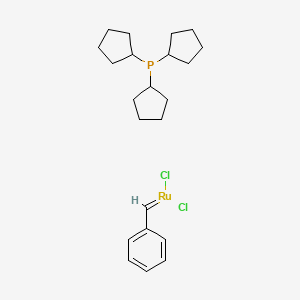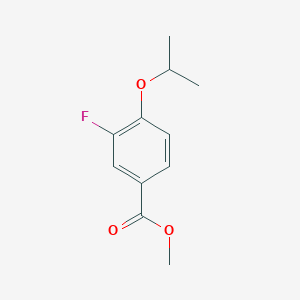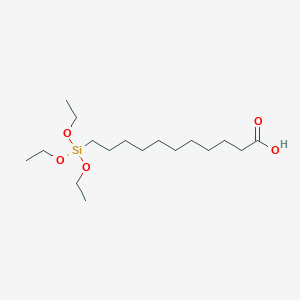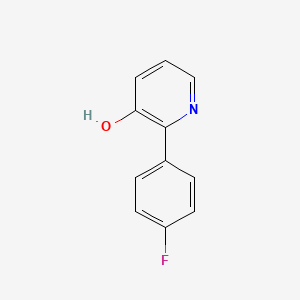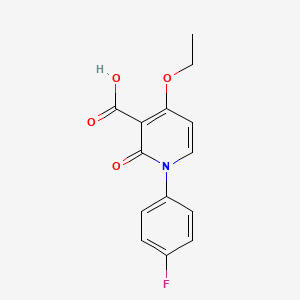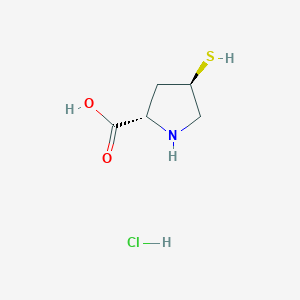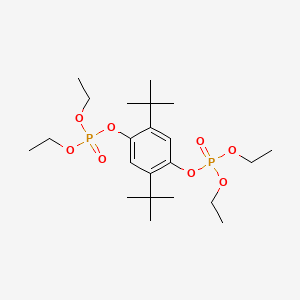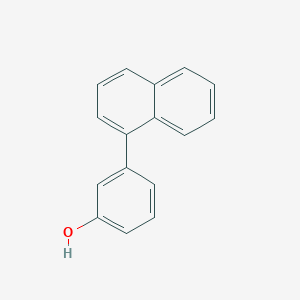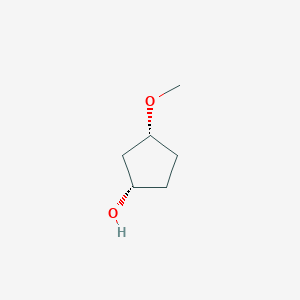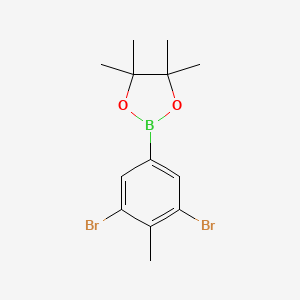
3,5-Dibromo-4-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dibromo-4-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1236348-90-5 . It has a molecular weight of 375.9 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 375.9 and is typically stored at temperatures between 2-8°C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic esters, including pinacol esters, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex in a process known as transmetalation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its use in organic synthesis. The Suzuki-Miyaura reaction, for instance, is a key method for forming carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that boronic esters, including pinacol esters, are generally considered to have good stability and low toxicity, making them suitable for use in various chemical reactions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .
Action Environment
The action of 3,5-Dibromo-4-methylphenylboronic acid pinacol ester, like other boronic esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be accelerated at physiological pH . Therefore, the stability and efficacy of the compound can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its interaction with biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can affect cell proliferation, apoptosis, and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and organ toxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical properties. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, such as kinases and phosphatases. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus by interacting with nuclear transport proteins or by undergoing specific modifications that facilitate its nuclear import. This localization is essential for its role in modulating gene expression and other nuclear processes .
properties
IUPAC Name |
2-(3,5-dibromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBr2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUVJQDNLLPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBr2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%](/img/structure/B6324683.png)
